Propyl ethyldithiocarbamate
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Overview
Description
Propyl ethyldithiocarbamate is a chemical compound belonging to the dithiocarbamate family. Dithiocarbamates are characterized by their ability to form stable complexes with metals, making them valuable in various industrial and scientific applications
Preparation Methods
The synthesis of propyl ethyldithiocarbamate typically involves the reaction of an amine with carbon disulfide and an alkyl halide. This one-pot reaction is efficient and can be carried out under mild conditions without the need for a catalyst . The general reaction scheme is as follows:
Reaction of Amine with Carbon Disulfide: The amine reacts with carbon disulfide to form an intermediate dithiocarbamate salt.
Alkylation: The intermediate is then alkylated using an alkyl halide to produce the final dithiocarbamate compound.
Industrial production methods often employ green solvents and environmentally friendly conditions to enhance yield and reduce waste .
Chemical Reactions Analysis
Propyl ethyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it back to the corresponding amine and carbon disulfide.
Substitution: It can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Propyl ethyldithiocarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of propyl ethyldithiocarbamate involves its ability to chelate metal ions, thereby inhibiting the activity of metalloenzymes . This chelation disrupts the normal function of the enzymes, leading to various biological effects. The compound can also interact with sulfhydryl groups in proteins, further influencing its biological activity .
Comparison with Similar Compounds
Propyl ethyldithiocarbamate can be compared with other dithiocarbamates such as:
- Dimethyldithiocarbamate
- Diethyldithiocarbamate
- Zinc dithiocarbamate
Compared to these compounds, this compound offers unique properties such as better solubility in organic solvents and enhanced stability . Its specific alkyl groups also provide distinct reactivity and application profiles.
Properties
CAS No. |
53859-67-9 |
---|---|
Molecular Formula |
C6H13NS2 |
Molecular Weight |
163.3 g/mol |
IUPAC Name |
propyl N-ethylcarbamodithioate |
InChI |
InChI=1S/C6H13NS2/c1-3-5-9-6(8)7-4-2/h3-5H2,1-2H3,(H,7,8) |
InChI Key |
DHHZMMARLMPOOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(=S)NCC |
Origin of Product |
United States |
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